(2-Chloropyridin-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of (2-Chloropyridin-4-yl)methanol and related compounds involves innovative methods aimed at improving efficiency, yield, and environmental friendliness. For example, whole-cell biocatalytic synthesis has been applied for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, achieving high yields and enantiomeric excess in significantly reduced time compared to traditional methods (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of related chloropyridinyl methanol compounds has been extensively studied, revealing intricate details about their crystalline forms. For instance, X-ray diffraction studies have confirmed the monoclinic space group and detailed intermolecular hydrogen bonding in compounds with close structural resemblance (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions involving (2-Chloropyridin-4-yl)methanol and its analogs highlights their reactivity and potential for further functionalization. Hybrid organic-inorganic chlorozincate and molecular zinc complexes, for instance, exhibit serendipitous oxidative cyclization, demonstrating the compound's versatility in forming complex structures with interesting photophysical properties (Buvaylo et al., 2015).
Physical Properties Analysis
The physical properties of (2-Chloropyridin-4-yl)methanol derivatives, such as solubility and lipophilicity, have been examined, with findings indicating that modifications to the pyrrolidine ring can significantly alter these characteristics. For example, 2,4-Methanopyrrolidines exhibit improved water solubility and reduced lipophilicity, important for bioactive molecule design (Levterov et al., 2018).
Chemical Properties Analysis
The chemical properties of (2-Chloropyridin-4-yl)methanol and its analogs are characterized by their reactivity and the formation of diverse molecular structures. Studies have highlighted their potential in forming hydrogen bonds and anion–π interactions, contributing to unusual magnetic behavior and structural diversity (Yong et al., 2013).
Scientific Research Applications
Catalysis and Carbon Dioxide Reduction : Seshadri, Lin, and Bocarsly (1994) found that the pyridinium ion acts as a novel homogeneous catalyst for reducing carbon dioxide to methanol at low overpotentials, yielding up to 30% methanol at hydrogenated Pd electrodes (Seshadri, Lin, & Bocarsly, 1994).
Chemical Reactivity Studies : Coppens et al. (2010) showed that the 2- and 4-chloro derivatives of pyridine react with piperidine in methanol, indicating increased built-in solvation in 2-chloropyridine-N oxide and similar inductive effects for the three activating groups (Coppens et al., 2010).
Pharmaceutical Synthesis : Xu et al. (2017) found that Cryptococcus sp. whole-cell-catalyzed reduction of 2-benzoylpyridine derivatives in aqueous hydrophilic ionic liquid media offers a cost-effective, green, and enantioselective route for the synthesis of new antiallergic drugs (Xu et al., 2017).
Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful adducts for the preparation of agrochemicals and medicinal compounds, by reacting N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide (Ghelfi et al., 2003).
Magnetic and Structural Studies : Yong, Zhang, and She (2013) studied the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, showing low magnetic susceptibilities and unusual magnetic behavior (Yong, Zhang, & She, 2013).
Methanol Synthesis and Catalysis : Richard and Fan (2018) highlighted that rare earth elements in methanol synthesis catalysts can improve catalytic performance by enhancing surface basicity and allowing for easier switching between oxidation states (Richard & Fan, 2018).
Safety And Hazards
“(2-Chloro-4-pyridinyl)methanol” may cause respiratory irritation . It is harmful in contact with skin, if inhaled, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes in contact with skin, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(2-chloropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVPFLXGOBESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427672 | |
Record name | (2-chloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)methanol | |
CAS RN |
100704-10-7 | |
Record name | (2-chloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-pyridinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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